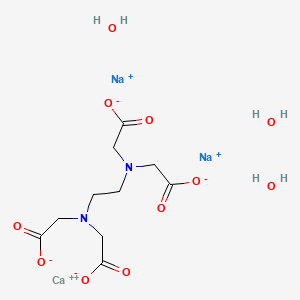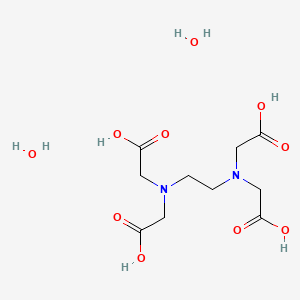
Naphthalene-1-sulfonic acid dihydrate
Overview
Description
Naphthalene-1-sulfonic acid dihydrate is an organic compound with the formula C₁₀H₇SO₃H·2H₂O. It is a colorless, water-soluble solid that is often used in the production of dyes. This compound is one of two mono-sulfonic acids of naphthalene, the other being naphthalene-2-sulfonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1-sulfonic acid dihydrate is typically synthesized through the sulfonation of naphthalene. The reaction involves treating naphthalene with concentrated sulfuric acid at lower temperatures (0–60°C), often below 30°C, to yield naphthalene-1-sulfonic acid . The reaction can be represented as: [ \text{C}_{10}\text{H}_8 + \text{H}_2\text{SO}4 \rightarrow \text{C}{10}\text{H}_7\text{SO}_3\text{H} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large reactors where naphthalene is mixed with sulfuric acid. The reaction mixture is maintained at a controlled temperature to ensure the selective formation of naphthalene-1-sulfonic acid. The product is then crystallized and purified to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1-sulfonic acid dihydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction with triphenylphosphine yields 1-naphthalenethiol.
Substitution: Further sulfonation can produce 1,5-naphthalene-disulfonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Triphenylphosphine is commonly used for reduction reactions.
Substitution: Sulfuric acid is used for further sulfonation reactions.
Major Products:
1-Naphthol: Formed by fusion with sodium hydroxide followed by acidification.
1,5-Naphthalene-disulfonic acid: Formed by further sulfonation.
Scientific Research Applications
Naphthalene-1-sulfonic acid dihydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of surfactants, dispersants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene-1-sulfonic acid dihydrate involves its ability to undergo various chemical reactions, which makes it a versatile intermediate in organic synthesis. Its sulfonic acid group allows it to participate in sulfonation reactions, while its aromatic structure enables it to undergo electrophilic substitution reactions . These properties make it valuable in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid: More stable isomer of naphthalene-sulfonic acids.
Naphthalene-1,5-disulfonic acid (Armstrong’s acid): A disulfonic acid derivative used in the production of fluorescent dyes.
Uniqueness: Naphthalene-1-sulfonic acid dihydrate is unique due to its specific reactivity and solubility properties, which make it particularly useful in dye production and as an intermediate in various chemical syntheses .
Properties
IUPAC Name |
naphthalene-1-sulfonic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.2H2O/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H,11,12,13);2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWFYBZWCZOBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one dihydrochloride](/img/structure/B8022180.png)

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl)-2-iodoacetamide](/img/structure/B8022190.png)



